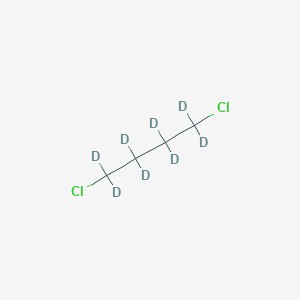

1,4-Dichlorobutane-d8

Vue d'ensemble

Description

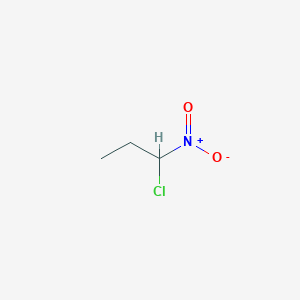

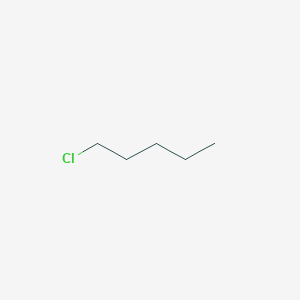

1,4-Dichlorobutane-d8 is a chloroalkane with the molecular formula ClCD2(CD2)2CD2Cl . It is one of several structural isomers of dichlorobutane . They are all colorless liquids of low flammability and are of interest for specialized synthetic uses .

Synthesis Analysis

1,4-Dichlorobutane can be obtained from 1,4-butanediol as well as from tetrahydrofuran . The production of 1,4-dichlorobutane involves the liquid phase reaction of tetrahydrofuran and hydrogen chloride .Molecular Structure Analysis

The linear formula of this compound is ClCD2(CD2)2CD2Cl . Its molecular weight is 135.06 .Chemical Reactions Analysis

1,4-Dichlorobutane can be used in the synthesis of 5-membered ring heterocycles . For example, treatment with sodium sulfide gives tetrahydrothiophene . Treatment with lithium wire gives 1,4-dilithiobutane .Physical And Chemical Properties Analysis

This compound has a refractive index of 1.454 (lit.) . Its boiling point is 161-163 °C (lit.) and its melting point is -38 °C (lit.) . The density of this compound is 1.232 g/mL at 25 °C .Applications De Recherche Scientifique

Applications en chromatographie gazeuse (GC)

Le 1,4-Dichlorobutane-d8 est couramment utilisé comme étalon de référence en chromatographie gaz-liquide (GLC). Sa pureté isotopique (98 % de deutérium) en fait un outil idéal pour calibrer les temps de rétention et évaluer les performances des colonnes. Les chercheurs utilisent la GC pour séparer et analyser les composés volatils dans divers échantillons, y compris les matrices environnementales, biologiques et industrielles .

Études de spectroscopie photoélectronique

En spectroscopie photoélectronique, le this compound a été utilisé pour analyser les résidus de pesticides. En étudiant les niveaux d'énergie des photoélectrons émis par ce composé, les chercheurs obtiennent des informations sur sa structure électronique et ses caractéristiques de liaison. Ces études contribuent à la compréhension du comportement des molécules organiques dans différents environnements .

Synthèse chimique et marquage isotopique

Les composés deutérés comme le this compound sont des outils précieux en synthèse organique. Les chercheurs les utilisent pour introduire des isotopes stables dans les molécules, permettant d'étudier les mécanismes réactionnels, la cinétique et les voies métaboliques. Le marquage isotopique aide à suivre le devenir d'atomes spécifiques lors de transformations chimiques .

Spectroscopie RMN

La spectroscopie de résonance magnétique nucléaire (RMN) repose sur l'interaction entre les noyaux atomiques et les champs magnétiques. Les composés deutérés améliorent les expériences RMN en fournissant des signaux distincts pour les atomes de deutérium. Les chercheurs utilisent le this compound comme solvant ou étalon de référence interne dans les études RMN d'autres composés .

Science des matériaux et chimie de surface

Le this compound a été étudié pour ses interactions avec les surfaces, notamment les oxydes métalliques, les polymères et les catalyseurs. Les chercheurs étudient son comportement d'adsorption, sa couverture de surface et sa réactivité. La compréhension de ces interactions contribue à la conception de matériaux fonctionnels et à la catalyse hétérogène .

Études environnementales

Bien que moins fréquent, le this compound a été utilisé dans la recherche environnementale. Sa composition isotopique stable permet aux chercheurs de suivre le devenir des composés organiques chlorés dans le sol, l'eau et l'air. En étudiant ses voies de dégradation, les scientifiques acquièrent des connaissances sur les processus environnementaux et le comportement des polluants .

Mécanisme D'action

Target of Action

1,4-Dichlorobutane-d8 is a chloroalkane with the molecular formula (CH2CH2Cl)2 . It is one of several structural isomers of dichlorobutane . .

Mode of Action

Halogenated aliphatic compounds, such as this compound, are moderately or very reactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms . This compound can react vigorously with oxidizing materials .

Pharmacokinetics

It is known that the compound is a colorless liquid, insoluble in water , with a density of 1.232 g/mL at 25 °C .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable and can form explosive mixtures with air . It is also insoluble in water, which can affect its distribution and action in aqueous environments .

Safety and Hazards

Propriétés

IUPAC Name |

1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDRSWPQXHESDQ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water. | |

| Record name | 1,4-DICHLOROBUTANE-D8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

83547-96-0 | |

| Record name | 1,4-DICHLOROBUTANE-D8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083547960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83547-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

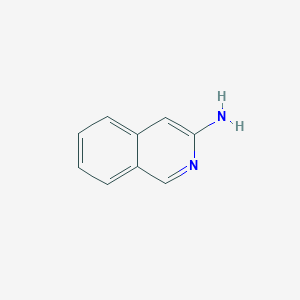

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

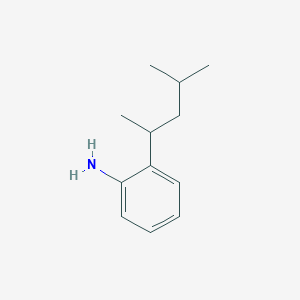

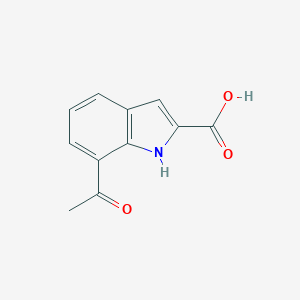

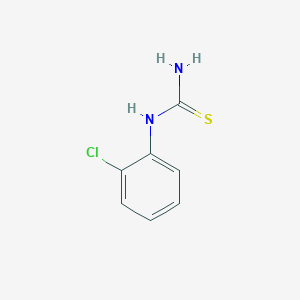

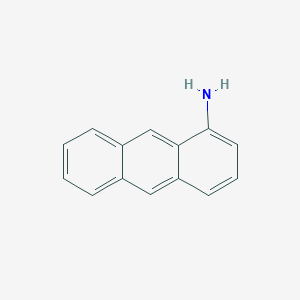

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.